molecular formula C5H3BrClNO B1378980 5-Bromo-2-chloropyridin-4-OL CAS No. 1196146-82-3

5-Bromo-2-chloropyridin-4-OL

Cat. No. B1378980
CAS RN: 1196146-82-3
M. Wt: 208.44 g/mol
InChI Key: HKPSSVMYMKAABY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridin-4-OL is a chemical compound with the molecular formula C5H3BrClNO . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as 5-Bromo-2, 4-dichloropyridine, has been reported in the literature . The method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the final product through diazotization and chlorination . The yield of the bromination reaction is greater than 80%, and the total yield of the process is greater than 50% .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-chloropyridin-4-OL is 208.44 . The InChI code for this compound is 1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H, (H,8,9) .

Scientific Research Applications

Catalytic Amination

Selective Amination of Polyhalopyridines : The amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with a high isolated yield and excellent chemoselectivity. This process underscores the utility of 5-Bromo-2-chloropyridin-4-OL in selective amination reactions, offering high yield and specificity in product formation (Ji, Li, & Bunnelle, 2003).

Halogen Exchange

Halogen/Halogen Displacement in Pyridines : Heating with bromotrimethylsilane converts 2-chloropyridine into 2-bromopyridine, indicating that 5-Bromo-2-chloropyridin-4-OL can be involved in halogen exchange reactions, facilitating the synthesis of brominated pyridines. This method also extends to other heterocycles, demonstrating the compound's versatility in halogen exchange reactions (Schlosser & Cottet, 2002).

Spectroscopic and Theoretical Studies

Spectroscopic and Optical Studies : Spectroscopic characterization of related brominated pyridines has been conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) studies provide insights into the molecular structure, vibrational frequencies, and chemical shift values. These studies highlight the compound's potential in spectroscopic research and theoretical studies (Vural & Kara, 2017).

Synthesis of Derivatives

Synthesis of Arylated Derivatives : 5-Bromo-2-chloropyridin-4-OL can be used as a precursor in the synthesis of various derivatives. For instance, arylated derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions. These reactions yield products with potential applications in electronic and non-linear optical properties, highlighting the compound's role in synthesizing complex molecules with diverse properties (Nazeer et al., 2020).

Safety and Hazards

5-Bromo-2-chloropyridin-4-OL is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPSSVMYMKAABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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